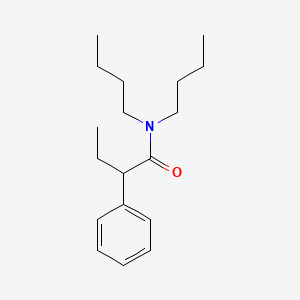
N,N-dibutyl-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2-phenylbutanamide is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to the butanamide backbone, with two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylbutanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide.
Another method involves the use of N,N-dibutylcarbamoyllithium, which is generated via lithium-tellurium exchange. This intermediate can then react with 3-phenylpropanal to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-phenylbutanamide undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and dibutylamine.
Reduction: N,N-dibutyl-2-phenylbutanamine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
N,N-dibutyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antitussive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-phenylbutanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-dimethyl-2-phenylbutanamide: Contains methyl groups instead of butyl groups.
N,N-dipropyl-2-phenylbutanamide: Features propyl groups instead of butyl groups.
Uniqueness
N,N-dibutyl-2-phenylbutanamide is unique due to its specific combination of butyl groups and phenylbutanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91424-84-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-4-7-14-19(15-8-5-2)18(20)17(6-3)16-12-10-9-11-13-16/h9-13,17H,4-8,14-15H2,1-3H3 |
InChI Key |
VFYVLZQZEBYMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
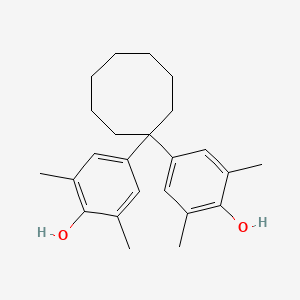
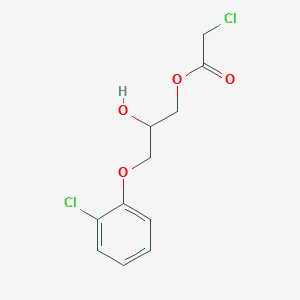
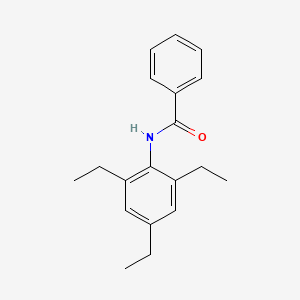
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
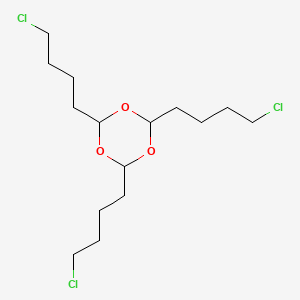
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
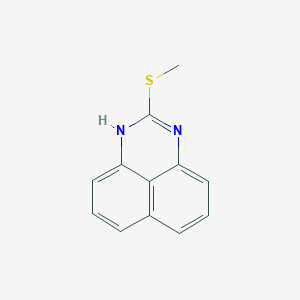
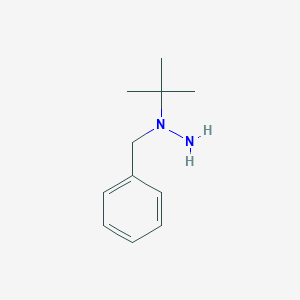
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
